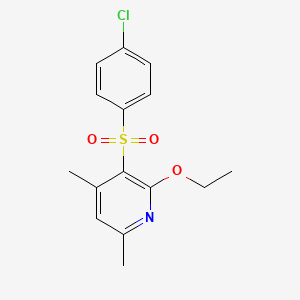

4-Chlorophenyl 2-ethoxy-4,6-dimethyl-3-pyridinyl sulfone

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-2-ethoxy-4,6-dimethylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO3S/c1-4-20-15-14(10(2)9-11(3)17-15)21(18,19)13-7-5-12(16)6-8-13/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWKWLMCYMKXLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=N1)C)C)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 2-ethoxy-4,6-dimethyl-3-pyridinyl sulfone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as ethyl acetoacetate and ammonium acetate.

Introduction of the Sulfone Group: The sulfone group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base such as pyridine.

Substitution Reactions: The 4-chlorophenyl group and the ethoxy group can be introduced through nucleophilic substitution reactions using appropriate halides and ethoxylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 2-ethoxy-4,6-dimethyl-3-pyridinyl sulfone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the sulfone group to sulfides using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the sulfone group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, ethoxylating agents.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anti-inflammatory Properties

Research has indicated that compounds similar to 4-chlorophenyl 2-ethoxy-4,6-dimethyl-3-pyridinyl sulfone exhibit anti-inflammatory effects. These compounds modulate cellular pathways involved in inflammation, making them potential candidates for developing anti-inflammatory drugs. A study highlighted the compound's ability to inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .

Drug Development

The compound is also significant in drug discovery processes, particularly for screening new therapeutic agents. Its structural characteristics allow for modification and optimization in drug design. The synthesis of derivatives based on this compound has been explored for enhancing pharmacological efficacy against various diseases, including cancer and metabolic disorders .

Catalytic Applications

Recent studies have explored the use of this compound in catalytic processes. Its unique chemical structure allows it to serve as a catalyst in organic reactions, facilitating the formation of complex molecules with high efficiency .

Data Table: Summary of Applications

Case Study 1: Anti-inflammatory Activity

In a controlled study, researchers evaluated the anti-inflammatory effects of various sulfone derivatives, including this compound. The results demonstrated a significant reduction in inflammatory markers in vitro, indicating its potential as an anti-inflammatory agent .

Case Study 2: Drug Screening

A comprehensive drug screening program utilized this compound to identify its efficacy against specific cancer cell lines. The findings revealed that modifications to the compound's structure could enhance its cytotoxicity against resistant cancer types, paving the way for new treatment options .

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 2-ethoxy-4,6-dimethyl-3-pyridinyl sulfone involves its interaction with specific molecular targets. The sulfone group can participate in various biochemical pathways, potentially inhibiting or activating enzymes. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Compounds:

Structural Insights :

- Pyridine Substitution : The target compound’s 2-ethoxy group distinguishes it from the chloro-substituted analog (CAS 339111-93-2), which may reduce electrophilicity at the pyridine ring compared to chlorine’s electron-withdrawing effect .

- Sulfone Linkage : Unlike methyl sulfone derivatives (e.g., CAS 341967-34-8), the 4-chlorophenyl sulfone group enhances steric bulk and may influence π-π stacking in biological systems .

- Backbone Variation: Chromenone-based sulfones (e.g., ) exhibit conjugated systems, enabling UV absorption and fluorescence, unlike the pyridine-based target compound .

Physicochemical Properties

- Bond Characteristics : Sulfone S–O bonds in analogs (e.g., ) exhibit ~60% double-bond character (mean S–O distance: 1.439 Å). The target compound’s ethoxy group may donate electron density, slightly elongating S–O bonds compared to chloro-substituted analogs .

- Crystal Packing : Dihedral angles between aromatic rings in sulfone derivatives vary due to C–H···O hydrogen bonding. The target compound’s methyl and ethoxy groups may induce unique packing motifs, affecting solubility and crystallinity .

Biological Activity

4-Chlorophenyl 2-ethoxy-4,6-dimethyl-3-pyridinyl sulfone is an organic compound with the molecular formula C15H16ClNO3S. It is characterized by a sulfone group that contributes to its unique biological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

- Molecular Formula : C15H16ClNO3S

- Molecular Weight : 325.81 g/mol

- CAS Number : [Not provided in results]

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The sulfone moiety can engage in various biochemical pathways, potentially inhibiting or activating enzymes involved in disease processes. The compound's structure allows it to bind effectively to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including resistant strains of Mycobacterium tuberculosis (MTB). The minimum inhibitory concentration (MIC) values for effective antimicrobial activity range from 4 to 32 µg/mL against different strains of MTB .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect is crucial in conditions such as rheumatoid arthritis and other inflammatory diseases.

Cytotoxicity Studies

In cytotoxicity assays, this compound has shown selective cytotoxicity towards specific cancer cell lines while sparing normal cells. For instance, it demonstrated low nanomolar inhibitory activities against human lymphoblastic cell lines with no significant cytotoxic effects observed at concentrations up to 10 µM in non-cancerous cell lines .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| This compound | Sulfone | Antimicrobial, Anti-inflammatory | 4 - 32 |

| 4-Chlorophenyl 2-ethoxy-4,6-dimethyl-3-pyridinyl sulfide | Sulfide | Moderate antimicrobial | Higher than sulfone |

| 4-Chlorophenyl 2-ethoxy-4,6-dimethyl-3-pyridinyl sulfoxide | Sulfoxide | Antimicrobial | Variable |

The presence of the sulfone group in this compound enhances its stability and reactivity compared to sulfides and sulfoxides, which may explain its superior biological activities.

Case Studies and Research Findings

- Study on Antitubercular Activity : In a study focusing on the antitubercular properties of various compounds, this compound was highlighted for its low MIC values against Mycobacterium tuberculosis, indicating strong potential as a therapeutic agent against tuberculosis .

- Cytotoxicity Profiling : A series of experiments conducted on T-lymphoblastic cell lines demonstrated that this compound exhibits selective cytotoxicity with IC50 values as low as 9 nM against certain cancer cells while remaining non-toxic to primary peripheral blood mononuclear cells (PBMCs) .

- Inflammation Modulation Studies : Additional research has indicated that this compound can significantly lower levels of inflammatory markers in vitro, suggesting its potential application in treating inflammatory diseases .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.